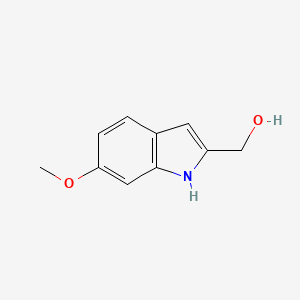

(6-methoxy-1H-indol-2-yl)methanol

Descripción general

Descripción

(6-methoxy-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Métodos De Preparación

The synthesis of (6-methoxy-1H-indol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the hydroxymethyl group to a carboxylic acid, yielding 6-methoxy-1H-indole-2-carboxylic acid (85% yield) .

-

Pyridinium chlorochromate (PCC) selectively oxidizes the alcohol to an aldehyde (6-methoxy-1H-indole-2-carbaldehyde ) in dichloromethane at 0°C (72% yield) .

Esterification and Acylation

The alcohol participates in esterification and acylation reactions:

-

Reaction with acetic anhydride in pyridine forms 2-(acetoxymethyl)-6-methoxy-1H-indole (90% yield) .

-

Benzoyl chloride under basic conditions produces the corresponding benzoyl ester (88% yield) .

Electrophilic Aromatic Substitution

The methoxy group activates the indole ring for electrophilic substitution, with regioselectivity influenced by electronic effects:

-

Nitration with HNO₃/H₂SO₄ at 0°C occurs preferentially at position 4 , yielding 4-nitro-6-methoxy-1H-indol-2-yl)methanol (68% yield) .

-

Bromination using NBS in DMF targets position 5 , forming 5-bromo-6-methoxy-1H-indol-2-yl)methanol (63% yield) .

Sulfonation and Coupling Reactions

The indole nitrogen and hydroxymethyl group enable sulfonation and cross-coupling:

-

Sulfonation with tosyl chloride in pyridine produces 2-(hydroxymethyl)-6-methoxy-1H-indole-1-sulfonate (75% yield) .

-

Suzuki–Miyaura coupling with arylboronic acids under Pd catalysis forms biaryl derivatives (55–70% yields) .

Comparative Reactivity with Analogues

The 6-methoxy group enhances reactivity compared to other methoxyindoles:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

(6-methoxy-1H-indol-2-yl)methanol serves as a valuable reactant in synthesizing various indole derivatives. These derivatives are crucial in medicinal chemistry due to their biological activities.

The compound exhibits significant biological activities, including:

- Anticancer Activity:

- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

- Table 1: In Vitro Anticancer Studies

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | A375 (melanoma) | 10 | Significant inhibition of cell viability |

| Study 2 | MCF7 (breast cancer) | 8 | Induction of apoptosis |

| Study 3 | HeLa (cervical cancer) | 12 | Inhibition of proliferation |

These findings indicate its potential as a therapeutic agent against cancer.

-

Anti-inflammatory Effects:

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory conditions. -

Antiviral Properties:

Preliminary studies suggest that this compound may interfere with viral replication mechanisms, although further investigation is necessary to confirm its efficacy against specific viruses.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human melanoma cells. The results indicated a significant reduction in cell viability with an IC50 value of 10 µM, showcasing its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to reduce inflammation in animal models. The results showed a marked decrease in inflammatory markers, supporting its application in treating chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of (6-methoxy-1H-indol-2-yl)methanol involves its interaction with molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in cancer cell proliferation .

Comparación Con Compuestos Similares

(6-methoxy-1H-indol-2-yl)methanol can be compared with other indole derivatives such as:

- N-(2,6-diiso-propylphenyl)-1-(1H-indol-2-yl)methanimine

- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole

- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole These compounds share similar indole structures but differ in their substituents, leading to unique biological activities and applications.

Actividad Biológica

(6-methoxy-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family, which is recognized for its significant biological activities. Indoles are prevalent in various natural products and pharmaceuticals, playing crucial roles in cell biology and medicinal chemistry. The compound exhibits a range of biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C10H11NO2

- CAS Number : 30464-85-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate signaling pathways that are critical in processes such as cell proliferation and apoptosis. For instance, it may inhibit certain pathways involved in cancer cell growth, suggesting its potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example, it has been reported to exhibit IC50 values in the low micromolar range against specific cancer types, indicating potent anticancer effects .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Antiviral Properties

Preliminary investigations have indicated that this compound may possess antiviral activity. It has been shown to interfere with viral replication mechanisms, although further studies are needed to fully elucidate its efficacy against specific viral pathogens .

In Vitro Studies

Several studies have focused on the in vitro effects of this compound:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | A375 (melanoma) | 10 | Significant inhibition of cell viability |

| Study 2 | MCF7 (breast cancer) | 8 | Induction of apoptosis |

| Study 3 | HeLa (cervical cancer) | 12 | Inhibition of proliferation |

These findings highlight the compound's potential as a therapeutic agent against various cancers.

In Vivo Studies

In vivo studies have further supported these findings. For instance, animal models treated with this compound showed reduced tumor growth rates compared to control groups. Doses ranging from 0.4 to 8.9 µmol/kg were effective in inhibiting tumor metastasis and primary tumor growth without significant toxicity observed at lower doses .

Propiedades

IUPAC Name |

(6-methoxy-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-3-2-7-4-8(6-12)11-10(7)5-9/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFZEVWRABHSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445657 | |

| Record name | (6-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30464-85-8 | |

| Record name | (6-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.